4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

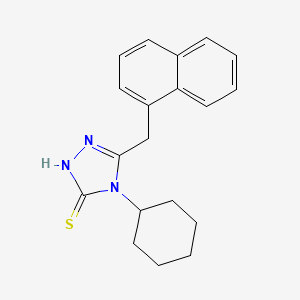

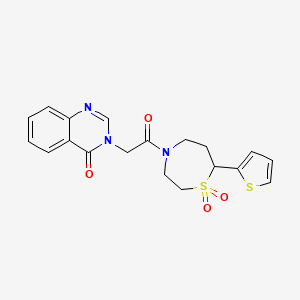

“4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H14BrN3O3S . It has an average mass of 396.259 Da and a monoisotopic mass of 394.993927 Da .

Synthesis Analysis

The synthesis of indazole-containing compounds, such as “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For example, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Molecular Structure Analysis

The molecular structure of “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” consists of a benzenesulfonamide group attached to an indazole ring via a nitrogen atom . The indazole ring is substituted at the 7-position with a bromo group and at the 3-position with an ethoxy group .科学的研究の応用

Therapeutic Applications of Indazole Derivatives

Indazole derivatives, which share a part of the chemical structure with 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide, are recognized for their pharmacological importance. These compounds form the basis of numerous compounds with potential therapeutic value. Research indicates that derivatives have shown promising anticancer and anti-inflammatory activity and have found applications in disorders involving protein kinases and neurodegeneration. The study highlights the indazole scaffold's significance in developing new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Biochemical Properties and Experimental Studies of Related Compounds

While the search did not directly return results specific to 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide, it's relevant to consider the research on related compounds such as ebrotidine. Ebrotidine is known for its gastroprotective properties, combining H2-receptor antagonist properties with those of a cytoprotective agent. This research suggests that certain brominated compounds, possibly sharing structural similarities with the query compound, have unique capabilities in promoting mucosal repair and integrity, which could be relevant in understanding the broader implications of related chemical structures in medical applications (Slomiany, Piotrowski, & Slomiany, 1997).

将来の方向性

The future directions for research on “4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential medicinal applications. Given the wide range of biological activities exhibited by indazole-containing compounds , there is significant potential for the development of novel drugs based on these structures.

作用機序

Target of Action

Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, it’s plausible that 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide may interact with similar targets.

Mode of Action

It’s known that indazole derivatives bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a broad range of biochemical pathways.

Pharmacokinetics

It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability for 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide.

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It’s known that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine , suggesting that environmental conditions could potentially influence the synthesis and action of 4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide.

特性

IUPAC Name |

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S/c1-2-22-14-8-11(6-7-12(14)16)23(20,21)19-13-5-3-4-10-9-17-18-15(10)13/h3-9,19H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGULXIYIPSUFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Thia-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B2539317.png)

![N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B2539318.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2539325.png)

![5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2539327.png)

![1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539328.png)

![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2539330.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)

![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)